molecular formula C11H13ClN2O B1442445 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1195251-15-0

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No. B1442445
CAS RN: 1195251-15-0
M. Wt: 224.68 g/mol
InChI Key: SQGOSNHYUSQVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C11H13ClN2O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The pyridine ring is substituted at the 5-position with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine include its molecular formula (C11H13ClN2O) and molecular weight (224.68 g/mol) . Other properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthesis of Complex Piperidine Derivatives : The piperidine ring, as found in derivatives of "5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine," is often involved in the synthesis of complex organic molecules. For instance, Sundar et al. (2011) discussed a compound where the piperidine ring adopts a twisted chair conformation, demonstrating the structural diversity and potential for creating intricate molecular architectures Sundar, B. D. Bala, S. Natarajan, Jishnu Suresh, & P. Lakshman, 2011.

Medicinal Chemistry and Pharmacology

Insecticidal Activity

  • Aphidicidal Activities : Research into pyridine derivatives, including those similar to "5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine," has shown promising insecticidal properties. Bakhite et al. (2014) prepared pyridine derivatives that exhibited significant activity against the cowpea aphid, suggesting potential applications in agricultural pest control Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014.

properties

IUPAC Name

(5-chloropyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOSNHYUSQVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253737
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195251-15-0
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195251-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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